3-((1-Carboxy-2-((5,5-dimethyl-4,5-dihydroisoxazol-3-yl)thio)ethyl)amino)-3-oxopropanoic acid
Overview
Description
3-((1-Carboxy-2-((5,5-dimethyl-4,5-dihydroisoxazol-3-yl)thio)ethyl)amino)-3-oxopropanoic acid is a complex organic compound with the molecular formula C11H16N2O6S . This compound features a unique structure that includes a carboxylic acid group, an isoxazole ring, and a thioether linkage, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-((1-Carboxy-2-((5,5-dimethyl-4,5-dihydroisoxazol-3-yl)thio)ethyl)amino)-3-oxopropanoic acid typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the thioether group, and the final coupling with the carboxylic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isoxazole ring can undergo substitution reactions, where functional groups can be introduced or modified using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((1-Carboxy-2-((5,5-dimethyl-4,5-dihydroisoxazol-3-yl)thio)ethyl)amino)-3-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 3-((1-Carboxy-2-((5,5-dimethyl-4,5-dihydroisoxazol-3-yl)thio)ethyl)amino)-3-oxopropanoic acid exerts its effects involves its interaction with specific molecular targets. The isoxazole ring and thioether group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological effects. Pathways involved may include enzyme inhibition, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar compounds include other isoxazole derivatives and thioether-containing molecules. Compared to these compounds, 3-((1-Carboxy-2-((5,5-dimethyl-4,5-dihydroisoxazol-3-yl)thio)ethyl)amino)-3-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- Isoxazole-4-carboxylic acid
- 5,5-Dimethyl-4,5-dihydroisoxazole-3-thiol
- Thioether-containing amino acids
This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(2-carboxyacetyl)amino]-3-[(5,5-dimethyl-4H-1,2-oxazol-3-yl)sulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6S/c1-11(2)4-8(13-19-11)20-5-6(10(17)18)12-7(14)3-9(15)16/h6H,3-5H2,1-2H3,(H,12,14)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQQKPGMNVUCOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)SCC(C(=O)O)NC(=O)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101009440 | |
Record name | N-(Carboxyacetyl)-S-(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101009440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1544489-04-4 | |
Record name | 3-(1-Carboxy-2-(5,5-dimethyl-4,5-dihydroisoxazol-3-ylthio)ethylamino)-3-oxopropanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1544489044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Carboxyacetyl)-S-(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101009440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-CARBOXY-2-(5,5-DIMETHYL-4,5-DIHYDROISOXAZOL-3-YLTHIO)ETHYLAMINO)-3-OXOPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3DRT02MHL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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